molecular formula C13H11N3O2 B2400250 2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione CAS No. 1028843-16-4

2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione

Cat. No.: B2400250
CAS No.: 1028843-16-4
M. Wt: 241.25
InChI Key: HDKHFSZTKGBPKW-UHFFFAOYSA-N
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Description

2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione is a heterocyclic compound that features both pyrazole and isoindoline moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

Related pyrazole derivatives have been found to interact with various enzymes and proteins . For instance, some pyrazole derivatives have been found to act as androgen receptor antagonists, suggesting that they may interact with this protein .

Cellular Effects

Related pyrazole derivatives have been found to exhibit anti-proliferative activity against certain cell lines . This suggests that 2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione may also influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related pyrazole derivatives have been found to act as androgen receptor antagonists . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. It is known that related pyrazole derivatives can be rapidly metabolized by human liver microsomes . This suggests that the stability, degradation, and long-term effects of this compound on cellular function may be influenced by similar metabolic processes.

Metabolic Pathways

Related pyrazole derivatives have been found to be metabolized by human liver microsomes . This suggests that this compound may be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione typically involves the reaction of 5-methyl-1H-pyrazole-4-carbaldehyde with isoindoline-1,3-dione under specific conditions. One common method involves the use of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is heated to promote the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione is unique due to its dual pyrazole and isoindoline moieties, which confer distinct chemical and biological properties. Its potential as an androgen receptor antagonist sets it apart from other similar compounds .

Properties

IUPAC Name

2-[(5-methyl-1H-pyrazol-4-yl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-8-9(6-14-15-8)7-16-12(17)10-4-2-3-5-11(10)13(16)18/h2-6H,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKHFSZTKGBPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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